molecular formula C15H28O6 B12682794 2,2'-(6,,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane CAS No. 80440-82-0

2,2'-(6,,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane

Cat. No.: B12682794
CAS No.: 80440-82-0
M. Wt: 304.38 g/mol
InChI Key: GIOZUDDHFKJQDS-UHFFFAOYSA-N
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Description

2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane is a complex organic compound with the molecular formula C15H28O6. This compound is characterized by the presence of multiple ether groups and oxirane rings, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5,8,11-tetraoxadodecane with an epoxidizing agent to introduce the oxirane rings . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane involves its interaction with various molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(6,-Trimethyl-2,5,8,11-tetraoxadodecane-1,12-diyl)bisoxirane is unique due to the presence of both ether groups and oxirane rings, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

80440-82-0

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

IUPAC Name

2-[2-[2-[1-[2-(oxiran-2-ylmethoxy)ethoxy]propan-2-yloxy]ethoxy]propan-2-yl]oxirane

InChI

InChI=1S/C15H28O6/c1-12(8-16-4-5-17-9-13-10-19-13)18-6-7-21-15(2,3)14-11-20-14/h12-14H,4-11H2,1-3H3

InChI Key

GIOZUDDHFKJQDS-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOCC1CO1)OCCOC(C)(C)C2CO2

Origin of Product

United States

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